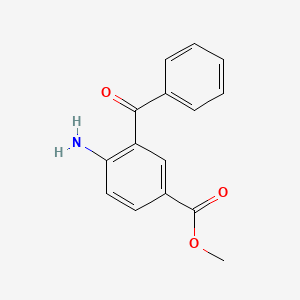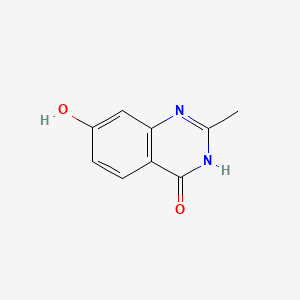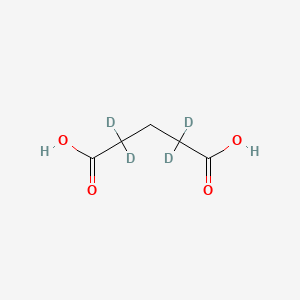![molecular formula C17H17NO6 B579255 5-hydroxy-4,11b-dimethoxy-11-methyl-3aH-[1,3]dioxolo[4,5-c]acridin-6-one CAS No. 17014-58-3](/img/structure/B579255.png)
5-hydroxy-4,11b-dimethoxy-11-methyl-3aH-[1,3]dioxolo[4,5-c]acridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-4,11b-dimethoxy-11-methyl-3aH-[1,3]dioxolo[4,5-c]acridin-6-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4,11b-dimethoxy-11-methyl-3aH-[1,3]dioxolo[4,5-c]acridin-6-one typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-4,11b-dimethoxy-11-methyl-3aH-[1,3]dioxolo[4,5-c]acridin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of methoxy groups can introduce new functional groups .
Scientific Research Applications
5-hydroxy-4,11b-dimethoxy-11-methyl-3aH-[1,3]dioxolo[4,5-c]acridin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-4,11b-dimethoxy-11-methyl-3aH-[1,3]dioxolo[4,5-c]acridin-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acridine derivatives with methoxy and hydroxy groups. Examples include:
- 4,5-dimethoxy-11-methyl-1,3-dioxolo[4,5-c]acridin-6(11H)-one
- 5-hydroxy-4,11b-dimethoxy-11-methyl-11,11b-dihydro-[1,3]dioxolo[4,5-c]acridin-6(3aH)-one .
Uniqueness
What sets 5-hydroxy-4,11b-dimethoxy-11-methyl-3aH-[1,3]dioxolo[4,5-c]acridin-6-one apart is its specific combination of functional groups and the resulting chemical and biological properties. This unique structure allows it to participate in a variety of reactions and exhibit distinct biological activities .
Properties
CAS No. |
17014-58-3 |
|---|---|
Molecular Formula |
C17H17NO6 |
Molecular Weight |
331.324 |
IUPAC Name |
5-hydroxy-4,11b-dimethoxy-11-methyl-3aH-[1,3]dioxolo[4,5-c]acridin-6-one |
InChI |
InChI=1S/C17H17NO6/c1-18-10-7-5-4-6-9(10)12(19)11-13(20)14(21-2)16-17(22-3,15(11)18)24-8-23-16/h4-7,16,20H,8H2,1-3H3 |
InChI Key |
QWLWAASRQMTTLP-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C4(C(C(=C3O)OC)OCO4)OC |
Synonyms |
3a,11b-Dihydro-5-hydroxy-4,11b-dimethoxy-11-methyl-1,3-dioxolo[4,5-c]acridin-6(11H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B579174.png)
![N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide](/img/structure/B579175.png)
![benzyl N-[(2S)-1-[[2-[[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B579176.png)


![2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B579181.png)
![[1,2]Oxazolo[5,4-f][1,2]benzoxazole](/img/structure/B579182.png)
![Bicyclo[4.2.2]deca-2,4,7,9-tetraene](/img/structure/B579184.png)
![5,8-Dimethoxy-2-methylbenzo[g]chromene-4,6,9-trione](/img/structure/B579186.png)

![Ethanone, 1-[4-(1-propenyl)phenyl]- (9CI)](/img/new.no-structure.jpg)
![(4aR,5R,6R,8aR)-6-hydroxy-3,4a,5-trimethyl-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-9-one](/img/structure/B579189.png)
![5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol](/img/structure/B579191.png)

